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Compound of Interest

Compound Name: 5-bromo-2,3-dihydro-1H-indene

Cat. No.: B1331370

A Technical Guide to 5-bromo-2,3-dihydro-1H-
indene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-bromo-2,3-dihydro-1H-indene, a versatile
halogenated aromatic compound. It details its chemical identity, physicochemical properties,
synthesis protocols, and its significant applications as a synthetic intermediate, particularly in
the realm of medicinal chemistry.

Nomenclature and Chemical Identifiers

The formal IUPAC name for this compound is 5-bromo-2,3-dihydro-1H-indene.[1][2] It is alsO
widely known by its common synonyms, 5-bromoindane and 5-bromo-indan.[1][3] Due to its
utility as a building block, it is referenced by numerous catalog and database identifiers.
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Table 1: Chemical Identifiers and Synonyms

Identifier Type Value

IUPAC Name 5-bromo-2,3-dihydro-1H-indene

Synonyms 5-Bromoindane, 5-Bromo-indan

CAS Number 6134-54-9[1][2]

PubChem CID 267139[2]

Molecular Formula CoHoBI[1][2]

SMILES C1CC2=C(C1)C=C(C=C2)Br[2]

inChi INChl=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-
6H,1-3H2[2]

InChliKey UMEFRXDFDVRHMJ-UHFFFAOYSA-N[1][2]

Physicochemical Properties

5-bromo-2,3-dihydro-1H-indene is typically a colorless to pale yellow liquid or solid.[1] Its key
properties, both computed and experimental where available, are summarized below. The
bromine substituent significantly influences its molecular weight and intermolecular interactions.

[1]
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Table 2: Physicochemical Data

Property Value

Molecular Weight 197.07 g/mol [1][2]

Exact Mass 195.98876 Da[1][2]

Appearance Colorless to pale yellow liquid or solid[1]

Boiling Point (Predicted) 245.0 £ 29.0 °C at 760 mmHg[1]

XLogP3 (Computed) 3.5[2]

Topological Polar Surface Area 0 A7[2]

Storage Temperature Room Temperature (Sealed in dry conditions)[3]

Synthesis and Experimental Protocols

The synthesis of 5-bromo-2,3-dihydro-1H-indene is well-established, primarily proceeding via
electrophilic bromination of the parent indane or reduction of a brominated indanone precursor.

Protocol 1: Electrophilic Bromination of 2,3-dihydro-1H-
indene (Indane)

This is the most direct route, involving the bromination of the electron-rich aromatic ring of
indane.

o Objective: To synthesize 5-bromo-2,3-dihydro-1H-indene via electrophilic aromatic
substitution.

o Materials:
o 2,3-dihydro-1H-indene (Indane)
o N-Bromosuccinimide (NBS) or Bromine (Br2)
o Dichloromethane (CH2ClIz2) or other suitable inert solvent

e Procedure:
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o Dissolve 2,3-dihydro-1H-indene in the chosen solvent within a round-bottom flask
equipped with a magnetic stirrer.

o Cool the mixture in an ice bath to control the reaction temperature.
o Slowly add the brominating agent (e.g., NBS) portion-wise to the solution.

o Allow the reaction to stir at a controlled temperature until completion, monitored by Thin
Layer Chromatography (TLC) or Gas Chromatography (GC).

o Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium
thiosulfate if Brz is used).

o Perform a liquid-liquid extraction, dry the organic layer over an anhydrous salt (e.g.,
Na=S0a4), and concentrate the solvent under reduced pressure.

o Purify the crude product via column chromatography or distillation to yield pure 5-bromo-
2,3-dihydro-1H-indene.

Protocol 2: Reduction of 5-Bromo-2,3-dihydro-1H-inden-
1-one

This method provides an alternative pathway from a ketone precursor.[1]

o Objective: To synthesize 5-bromo-2,3-dihydro-1H-indene from its corresponding 1-
indanone derivative.

e Materials:
o 5-bromo-2,3-dihydro-1H-inden-1-one (5-Bromo-1-indanone)[4]

o A suitable reducing agent (e.qg., Triethylsilane with Trifluoroacetic acid for a Clemmensen-
type reduction, or a Wolff-Kishner reduction protocol).

e Procedure:

o Combine 5-bromo-1-indanone with the chosen reducing agent system in a suitable
reaction vessel.
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o Heat or stir the reaction mixture according to the requirements of the specific reduction
method employed.

o Monitor the reaction for the disappearance of the starting ketone.

o After the reaction is complete, perform the appropriate work-up procedure to neutralize the
reagents and extract the product.

o Purify the resulting crude material using standard laboratory techniques to isolate 5-
bromo-2,3-dihydro-1H-indene.

Synthesis Pathways of 5-bromo-2,3-dihydro-1H-indene

Reduction NBS or Brz
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Caption: Key synthetic routes to 5-bromo-2,3-dihydro-1H-indene.

Applications in Research and Drug Development

The true value of 5-bromo-2,3-dihydro-1H-indene lies in its versatility as a synthetic
intermediate.[1] The indane scaffold is a privileged structure found in numerous biologically
active compounds, and the strategically positioned bromine atom serves as a crucial handle for
molecular elaboration.[1]
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Role in Cross-Coupling Reactions

The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6][7] These methods allow for
the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This enables
chemists to introduce a wide variety of aryl, heteroaryl, and amine substituents at the 5-position
of the indane core, facilitating the rapid generation of diverse compound libraries for structure-
activity relationship (SAR) studies.[6][8]

General Protocol for Suzuki-Miyaura Coupling

» Objective: To couple an aryl or heteroaryl group to the 5-position of the indane ring.

o Materials:

o

5-bromo-2,3-dihydro-1H-indene (1.0 equiv.)

o

Arylboronic acid or ester (1.1-1.5 equiv.)

[¢]

Palladium catalyst (e.g., Pd(PPhs)s, Pd(OAc)z with a ligand) (0.01-0.05 equiv.)

[¢]

Base (e.g., K2COs, Cs2C0s3, K3POa4) (2.0-3.0 equiv.)

o

Solvent system (e.g., Dioxane/Water, Toluene, Ethanol)
e Procedure:

o In areaction vessel, combine 5-bromo-2,3-dihydro-1H-indene, the boronic acid
derivative, and the base.

o Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
o Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

o Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the
starting material is consumed.
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o Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water
and brine.

o Dry, concentrate, and purify the product by column chromatography to yield the 5-aryl-2,3-

dihydro-1H-indene derivative.

Utility of 5-bromo-2,3-dihydro-1H-indene in Cross-Coupling

R-B(OH)2 > 5-bromo-2,3-dihydro-1H-indene R2-NH >

Suzuki Coupling BUCF/‘:::;':;?;:{W@

5-Aryl/Heteroaryl 5-Amino
Indane Derivatives Indane Derivatives

Click to download full resolution via product page
Caption: Role as a precursor in key C-C and C-N bond-forming reactions.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 5-bromo-2,3-dihydro-1H-indene is associated with the following hazards:

e H302: Harmful if swallowed|[2]
e H315: Causes skin irritation[2]

e H319: Causes serious eye irritation[2]
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e H332: Harmful if inhaled[2]
e H335: May cause respiratory irritation[2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn when handling this compound. All manipulations should be performed in a
well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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